
16,17-Dotriacontanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,17-Dotriacontanediol is a long-chain diol with the molecular formula C32H66O2 It is a member of the fatty alcohol family and is characterized by having two hydroxyl groups (-OH) attached to the 16th and 17th carbon atoms in a 32-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dotriacontanediol typically involves the reduction of corresponding long-chain fatty acids or esters. One common method is the hydrogenation of 16,17-Dotriacontanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
C32H64O2+H2Pd/CC32H66O2
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The process ensures high yield and purity of the product. Additionally, the use of renewable sources such as plant-based fatty acids can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
16,17-Dotriacontanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of 16,17-Dotriacontanedione or 16,17-Dotriacontanoic acid.
Reduction: Formation of Dotriacontane.
Substitution: Formation of 16,17-Dichlorodotriacontane.
Wissenschaftliche Forschungsanwendungen
16,17-Dotriacontanediol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Wirkmechanismus
The mechanism of action of 16,17-Dotriacontanediol involves its interaction with cell membranes and proteins. The hydroxyl groups can form hydrogen bonds with other molecules, affecting membrane fluidity and permeability. Additionally, its long hydrophobic chain can interact with lipid bilayers, influencing membrane structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,32-Dotriacontanediol: Similar structure but with hydroxyl groups at the terminal positions.
3,7,11,15,18,22,26,30-Octamethyl-1,32-dotriacontanediol: A methylated derivative with multiple hydroxyl groups.
Uniqueness
16,17-Dotriacontanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other long-chain molecules.
Eigenschaften
CAS-Nummer |
105185-49-7 |
|---|---|
Molekularformel |
C32H66O2 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
dotriacontane-16,17-diol |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3 |
InChI-Schlüssel |
ZLCMSOGGNCGODH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
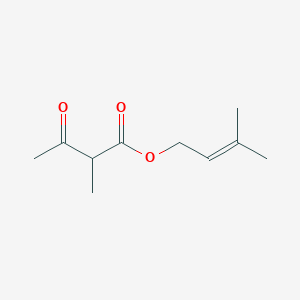
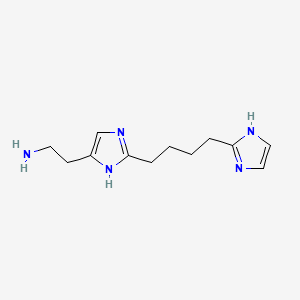
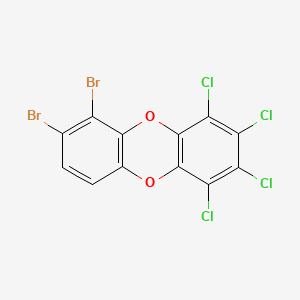
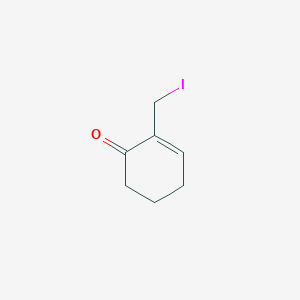
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
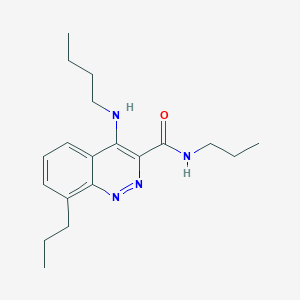
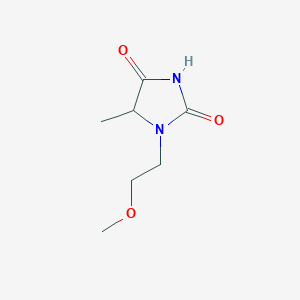
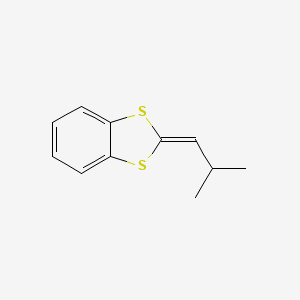
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
